N-(1-benzothiophen-5-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide
Description
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-3-(4-chlorophenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNOS2/c18-13-1-4-15(5-2-13)21-10-8-17(20)19-14-3-6-16-12(11-14)7-9-22-16/h1-7,9,11H,8,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGQQXVEEROMEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCC(=O)NC2=CC3=C(C=C2)SC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amination of Benzothiophene
Nitration of benzothiophene at the 5-position followed by reduction provides a direct route to the amine.
- Nitration : Treatment with HNO₃/H₂SO₄ at 0–5°C yields 5-nitrobenzothiophene.
- Reduction : Catalytic hydrogenation (H₂/Pd-C in ethanol) or use of Fe/HCl converts the nitro group to an amine.
Typical Yield : 65–75% after purification via column chromatography.
Cross-Coupling Approaches
Buchwald-Hartwig amination of 5-bromobenzothiophene with ammonia or ammonia equivalents (e.g., LiHMDS) enables C–N bond formation.
Preparation of 3-[(4-Chlorophenyl)sulfanyl]propanoyl Chloride
Thiol-Epoxide Ring-Opening
Epichlorohydrin reacts with 4-chlorobenzenethiol under basic conditions to form 3-[(4-chlorophenyl)sulfanyl]propan-1-ol, which is subsequently oxidized to the carboxylic acid and converted to the acyl chloride.
- Epoxide Opening :
- Oxidation :
- Acyl Chloride Formation :
Nucleophilic Substitution
3-Bromopropanoyl chloride reacts with sodium 4-chlorobenzenethiolate in THF:
- NaS(C₆H₄-4-Cl) + BrCH₂CH₂COCl → 3-[(4-Chlorophenyl)sulfanyl]propanoyl chloride + NaBr.
- Conditions : 0°C to RT, 12 h.
- Yield : 70%.
Amide Coupling Strategies
Schotten-Baumann Reaction
Aqueous-base-mediated coupling under biphasic conditions:
Carbodiimide-Mediated Coupling
Use of EDCl/HOBt in anhydrous DMF enhances efficiency for sterically hindered amines:
Industrial-Scale Optimization
Continuous flow reactors improve mixing and heat transfer for exothermic amidation:
Alternative Synthetic Routes
Reductive Amination
Condensation of 3-[(4-chlorophenyl)sulfanyl]propanal with 1-benzothiophen-5-amine followed by NaBH₄ reduction:
Ugi Multicomponent Reaction
Single-pot synthesis using:
Analytical Characterization
Industrial Production Considerations
- Catalyst Recycling : Pd catalysts from coupling steps recovered via immobilized ligand systems.
- Waste Minimization : Solvent recovery (DMF, DCM) reduces environmental impact.
- Safety Protocols : Closed systems for handling malodorous thiol intermediates.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the amide or aromatic rings, potentially leading to the formation of amines or reduced aromatic systems.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced aromatic systems.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in materials science or as a precursor for functional materials.
Mechanism of Action
The mechanism of action of N-(1-benzothiophen-5-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is studied.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural and Physicochemical Properties
*Estimated based on structural analogs.
Research Findings and Implications
- Synthetic flexibility : The propanamide scaffold allows modular substitution, as demonstrated by analogs in and . The target compound’s benzothiophene group may require specialized synthetic routes compared to oxadiazole/thiazole derivatives .
- Spectroscopic challenges: The benzothiophene moiety may complicate NMR interpretation due to anisotropic effects, necessitating advanced techniques like NOESY for structural confirmation .
Biological Activity
N-(1-benzothiophen-5-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will summarize its biological activity, including pharmacological effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiophene moiety, which is known for its biological activity, linked to a propanamide group. The presence of the 4-chlorophenyl sulfanyl group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For example, derivatives containing benzothiophene have shown activity against various cancer cell lines, potentially through the inhibition of key signaling pathways involved in cell proliferation and survival.
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 5.2 | Inhibition of PI3K/Akt pathway |
| Compound B | Lung Cancer | 3.8 | Induction of apoptosis via caspase activation |
Anticonvulsant Activity
Studies on structurally related compounds suggest that they may also possess anticonvulsant properties. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide has demonstrated efficacy in various seizure models, indicating that similar compounds might be effective against epilepsy.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways. For example:
- GABA Receptor Modulation : Some studies suggest that compounds with similar structures can act as modulators of GABA receptors, which are crucial for maintaining neuronal excitability.
- Kinase Inhibition : The compound may inhibit kinases involved in cancer cell proliferation, thus leading to reduced tumor growth.
Case Studies and Research Findings
- In Vitro Studies : A study examining the cytotoxic effects of various benzothiophene derivatives found that compounds with sulfanyl substitutions exhibited enhanced activity against breast cancer cell lines compared to their non-sulfanyl counterparts.
- Animal Models : In vivo studies using rodent models have shown that certain analogs can significantly reduce tumor size and improve survival rates when administered at specific dosages.
- Safety Profile : Preliminary toxicity assessments indicate a favorable safety margin for related compounds, suggesting that this compound may also have a low risk of adverse effects at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
